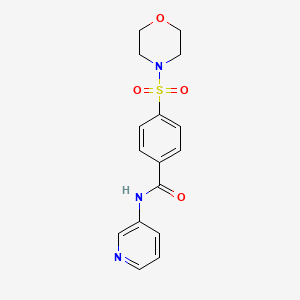

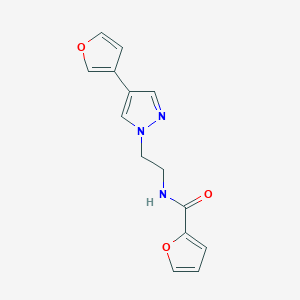

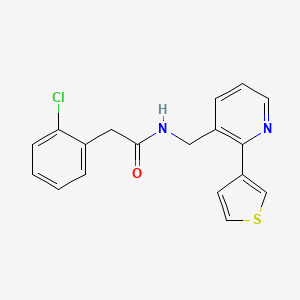

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom. The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids . Furan derivatives have occupied a unique place in the field of medicinal chemistry .

Synthesis Analysis

Furan derivatives can be synthesized under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized .Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using 1H NMR spectroscopy . For example, the 1H NMR spectrum of a furan derivative showed signals for protons of the furan ring .Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, such as nitration, bromination, hydroxymethylation, formylation, and acylation . The product of these reactions can be subjected to further chemical transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be determined by various analytical techniques. For example, the melting point of a furan derivative can be determined .Applications De Recherche Scientifique

Synthesis of Furan Derivatives

The compound is utilized in the synthesis of various furan derivatives, which are significant in the development of new materials and chemicals from biomass. These derivatives are valuable as they can be transformed into numerous C4 and C5 compounds, serving as raw materials for hydrocarbon fuels, fuel additives, and the synthesis of valuable chemicals .

Microwave-Assisted Organic Synthesis

This compound is synthesized under microwave-assisted conditions, which is a novel method that offers both economic and ecological benefits. The process involves effective coupling reagents and optimized reaction conditions, leading to good yields and demonstrating the potential for scale-up in industrial applications .

Medicinal Chemistry

Furan derivatives, including this compound, have a unique place in medicinal chemistry. They are incorporated into drugs due to their high therapeutic properties and are used to synthesize a large number of novel chemotherapeutic agents. These agents can act on various targets or receptors in the body, such as MAO inhibitors, kappa opioid receptor agonists, and GABA receptor agonists .

Pharmacokinetics Optimization

The presence of the furan ring improves the pharmacokinetic characteristics of lead molecules. It optimizes solubility and bioavailability parameters, making it a valuable remedy for poorly soluble lead molecules. This optimization is crucial for the development of effective and safe pharmaceuticals .

Biological Activity Studies

Compounds with furan rings are known to exhibit a broad range of biological activities. They are studied for their potential as NF-κB inhibitors, which could be useful in anticancer drug research. Additionally, they may impact various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .

Green Chemistry Applications

The synthesis of this compound aligns with the principles of green chemistry. It involves the use of less hazardous chemical syntheses and the design of safer chemicals. The methodologies used for its synthesis, such as microwave-assisted reactions and the use of deep eutectic solvents, reflect an environmentally benign approach .

Mécanisme D'action

Orientations Futures

Furan derivatives have broadened scope in remedying various dispositions in clinical medicines . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents . Future research could focus on exploring the therapeutic potential of new furan derivatives.

Propriétés

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c18-14(13-2-1-6-20-13)15-4-5-17-9-12(8-16-17)11-3-7-19-10-11/h1-3,6-10H,4-5H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFYZUZYDKQURM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-benzyloxalamide](/img/structure/B2924923.png)

![2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2924933.png)

![4-fluoro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2924934.png)

![1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2924935.png)